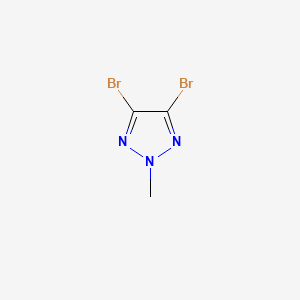

4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHACSBPYOBEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618457 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28938-17-2 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, with a focus on the methylation of 4,5-dibromo-1H-1,2,3-triazole, discusses the critical aspect of regioselectivity, and provides detailed experimental protocols.

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science due to their unique chemical properties and diverse biological activities. The dibrominated and N-methylated derivative, this compound, serves as a valuable building block for the synthesis of more complex molecules. The primary challenge in its synthesis lies in the regioselective methylation of the triazole ring, which can lead to the formation of two possible isomers: the desired N2-methylated product and the N1-methylated byproduct. This guide will address this challenge and provide a detailed protocol for its synthesis and purification.

Synthetic Pathway Overview

The principal route for the synthesis of this compound involves the direct methylation of 4,5-dibromo-1H-1,2,3-triazole. This reaction is typically carried out using an alkylating agent, such as iodomethane, in the presence of a base. The choice of reaction conditions, including the solvent and base, can influence the ratio of the resulting N1 and N2 isomers.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[1]

Materials:

-

4,5-Dibromo-1H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

10% Lithium chloride (LiCl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: To a solution of 4,5-dibromo-1H-1,2,3-triazole (0.401 g, 1.768 mmol) in DMF (6 mL) in a round-bottom flask, add potassium carbonate (0.366 g, 2.65 mmol).

-

Methylation: Cool the mixture to 0 °C using an ice-water bath. Add iodomethane (0.116 mL, 1.856 mmol) dropwise to the stirred suspension.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, additional iodomethane can be added, and the reaction can be allowed to warm to room temperature and stirred for a longer duration.

-

Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Washing: Wash the combined organic layers with 10% LiCl solution (1 x) and then with brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of 0-100% ethyl acetate in hexanes. The two isomers, this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole, will elute as separate peaks. The desired 2-methyl isomer is typically the first to elute.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br₂N₃ | [2] |

| Molecular Weight | 240.88 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| CAS Number | 28938-17-2 | [1] |

Table 2: Summary of a Representative Synthesis of this compound [1]

| Parameter | Value |

| Starting Material | 4,5-Dibromo-1H-1,2,3-triazole |

| Reagents | Iodomethane, Potassium Carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Purification Method | Flash Chromatography |

| Yield of this compound | 61.2% |

| Yield of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole | Not explicitly stated in this specific experiment, but it is the second eluting peak. |

Table 3: Spectroscopic Data for this compound

| Data Type | Observed Values | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.17 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃) | δ 124.2, 43.0 |

Note: Further characterization data such as melting point, detailed IR, and mass spectrometry should be obtained for the purified product to confirm its identity and purity.

Regioselectivity in Methylation

The methylation of 4,5-dibromo-1H-1,2,3-triazole can occur on either the N1 or N2 nitrogen atoms of the triazole ring, leading to a mixture of isomers. The formation of the desired this compound (N2-isomer) versus the 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer) is a key challenge.

Factors influencing the regioselectivity include:

-

Steric Hindrance: The bromine atoms at the 4 and 5 positions may sterically hinder the approach of the methylating agent to the N1 position, potentially favoring N2 methylation.

-

Electronic Effects: The electron-withdrawing nature of the bromine atoms influences the electron density at the different nitrogen atoms, which can affect the site of alkylation.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio. For instance, different solvents can solvate the triazole anion differently, thereby influencing the accessibility of the nitrogen atoms to the electrophile.

The provided experimental protocol demonstrates that a significant amount of the N2-isomer can be obtained, and crucially, that the two isomers can be successfully separated using flash chromatography.[1] Further optimization of reaction conditions could potentially lead to higher regioselectivity.

Conclusion

The synthesis of this compound is a feasible process for researchers in the field of medicinal and materials chemistry. The primary synthetic route via methylation of 4,5-dibromo-1H-1,2,3-triazole presents a challenge in controlling regioselectivity. However, as demonstrated in the provided protocol, the desired N2-isomer can be obtained in good yield and effectively separated from its N1-isomer. This guide provides the necessary foundational knowledge and a detailed experimental procedure to aid researchers in the successful synthesis and purification of this valuable chemical intermediate. For any application, it is imperative to fully characterize the final product to ensure its identity and purity.

References

An In-depth Technical Guide to 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

CAS Number: 28938-17-2

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles available data on its chemical properties, synthesis, safety, and potential applications, while also highlighting areas where information is limited.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | [PubChem][1] |

| Molecular Weight | 240.88 g/mol | [PubChem][1] |

| IUPAC Name | 4,5-dibromo-2-methyl-1,2,3-triazole | |

| CAS Number | 28938-17-2 | [PubChem][1] |

| Density (predicted) | 2.49 ± 0.1 g/cm³ (at 20 °C) | [参比制剂][2] |

| Computed Properties | ||

| XLogP3 | 1.4 | [PubChem][1] |

| H-Bond Donor Count | 0 | [PubChem][1] |

| H-Bond Acceptor Count | 3 | [PubChem][1] |

Synthesis and Purification

The synthesis of this compound typically involves the methylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction can produce a mixture of the N1 and N2 methylated isomers, requiring careful control of reaction conditions and purification to isolate the desired 2-methyl product.

Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole

A general procedure for the methylation of 4,5-dibromo-2H-1,2,3-triazole is described in a Chinese patent (CN102408385A). The following is a representative protocol based on available literature[3][4]:

-

Materials:

-

4,5-dibromo-2H-1,2,3-triazole

-

Iodomethane (or another methylating agent)

-

Potassium carbonate (or another base)

-

N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methyl tert-butyl ether (for extraction)

-

Hexane (for precipitation)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

Dissolve 4,5-dibromo-2H-1,2,3-triazole in a suitable solvent such as DMF or THF in a reaction flask.

-

Add a base, such as potassium carbonate, to the mixture.

-

Cool the reaction mixture to a low temperature (e.g., -10 °C to 0 °C).

-

Slowly add the methylating agent, such as iodomethane, to the cooled mixture.

-

Allow the reaction to proceed, potentially with gradual warming to room temperature or slightly above (e.g., 35-40 °C), while monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by adding water.

-

If THF was used as the solvent, it may be removed by distillation.

-

Extract the aqueous mixture with an organic solvent like methyl tert-butyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure.

-

The purification of the desired 2-methyl isomer from the 1-methyl isomer can be challenging. The literature describing a similar synthesis reports the precipitation of the 1-methyl isomer by adding hexane to a solution of the crude product in methyl tert-butyl ether.[3] It is inferred that the 2-methyl isomer may remain in the filtrate and require further purification steps such as column chromatography for isolation.

-

Note: The regioselectivity of the methylation can be influenced by the choice of solvent, base, and methylating agent. The separation of the N1 and N2 isomers is a critical step in obtaining the pure desired product.

Analytical Characterization

While publicly available spectra are limited, a Chinese patent provides some nuclear magnetic resonance (NMR) data for this compound.[5]

-

¹H NMR (400 MHz, CDCl₃): δ 4.17 (s, 3H)

-

¹³C NMR (400 MHz, CDCl₃): δ 124.2, 43.0

Several commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and mass spectrometry upon request.[6][7][8]

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on the safety data sheets for the precursor 4,5-dibromo-2H-1,2,3-triazole and related compounds, the following hazards are identified[9][10]:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

-

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not detailed in the available literature, the broader class of substituted triazoles are of significant interest in medicinal chemistry.[11][12] Dibrominated triazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules through functionalization of the carbon-bromine bonds.

The 1,2,3-triazole core is considered a privileged scaffold in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups.[11]

The bromine atoms in this compound can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce a variety of substituents at the 4 and 5 positions of the triazole ring. This allows for the generation of libraries of diverse compounds for screening against various biological targets.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Logical Relationship: Potential Utility in Medicinal Chemistry

Caption: Potential utility of this compound as a scaffold in medicinal chemistry.

Conclusion

This compound is a chemical intermediate with potential as a versatile building block in synthetic and medicinal chemistry. While its synthesis is documented, detailed information regarding its physical properties, specific biological activities, and direct applications in drug development is scarce in the public domain. The presence of two bromine atoms on the stable 1,2,3-triazole core suggests its utility in the generation of diverse molecular libraries for drug discovery efforts. Further research is required to fully elucidate the pharmacological potential of this compound and its derivatives. Researchers are advised to consult supplier-specific documentation for detailed handling and safety information.

References

- 1. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. This compound | 28938-17-2 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]

- 6. This compound(28938-17-2) 1H NMR [m.chemicalbook.com]

- 7. 28938-17-2 | this compound | Triazoles | Ambeed.com [ambeed.com]

- 8. 28938-17-2|this compound|BLD Pharm [fr.bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Structure of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Abstract

This document provides a comprehensive technical overview of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. The guide is intended for researchers, chemists, and professionals in drug development, detailing its chemical structure, physicochemical properties, synthesis, and known reactivity. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical Identity and Molecular Structure

This compound is a five-membered aromatic heterocycle belonging to the triazole family, characterized by two bromine substituents at positions 4 and 5, and a methyl group at the N2 position of the triazole ring.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4,5-dibromo-2-methyl-1,2,3-triazole[1] |

| CAS Number | 28938-17-2[1][2][3][4][5] |

| Molecular Formula | C₃H₃Br₂N₃[1][2][6] |

| Molecular Weight | 240.88 g/mol [1][2][6] |

Table 2: Structural Representations

| Format | String |

|---|---|

| SMILES | CN1N=C(C(=N1)Br)Br[1] |

| InChI | InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3[1] |

| InChIKey | BNHACSBPYOBEEC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the molecule, which are valuable for predicting its behavior in various chemical and biological systems.

Table 3: Computed Physicochemical Data

| Property | Value |

|---|---|

| XLogP3 | 2.3[1] |

| Topological Polar Surface Area | 30.7 Ų[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Formal Charge | 0 |

| Complexity | 78.6[1] |

Synthesis and Characterization

Synthetic Protocol

The synthesis of N-methylated 4,5-dibromotriazoles typically involves the alkylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction generally produces a mixture of the N1 and N2 isomers, which must then be separated. A detailed protocol for a related synthesis is described below.[2][3]

Experimental Protocol: N-methylation of 4,5-dibromo-2H-1,2,3-triazole

-

Reaction Setup: 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole is dissolved in 90 mL of tetrahydrofuran (THF).[2][3]

-

Base Addition: 6.1 g (44.2 mmol) of potassium carbonate is added to the solution, and the mixture is cooled to -10 °C.[2][3]

-

Alkylation: 7.5 g (53 mmol) of iodomethane is added slowly to the cooled reaction mixture.[2][3]

-

Reaction Progression: The system is warmed to 35-40 °C and stirred continuously until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).[2][3]

-

Workup: The reaction is quenched by adding 50 mL of water. The THF is subsequently removed by distillation.[2][3]

-

Extraction: The aqueous residue is extracted with methyl tert-butyl ether, and the combined organic phases are dried with anhydrous magnesium sulfate.[2][3]

-

Purification: The solvent is removed under reduced pressure. The resulting isomers (4,5-Dibromo-1-methyl-1H-1,2,3-triazole and this compound) would then require separation, typically via column chromatography, to isolate the desired 2-methyl product. The referenced procedure focuses on the precipitation and isolation of the 1-methyl isomer.[2][3]

References

- 1. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 28938-17-2 [chemicalbook.com]

- 4. prayoglife.com [prayoglife.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. cyclicpharma.com [cyclicpharma.com]

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a methylated triazole core with two bromine substituents, offers unique electronic properties and versatile reactivity for the synthesis of more complex molecules. The 1,2,3-triazole moiety is a well-recognized pharmacophore due to its metabolic stability and ability to participate in hydrogen bonding, making its derivatives promising candidates for drug discovery.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Core Chemical Properties

General and Computed Properties

| Property | Value | Source |

| CAS Number | 28938-17-2 | [6] |

| Molecular Formula | C₃H₃Br₂N₃ | [6] |

| Molecular Weight | 240.88 g/mol | [6] |

| Exact Mass | 238.86937 Da | [7] |

| Appearance | White to light yellow solid | [1] |

| Polarizability | 78.6 (units not specified) | [7] |

| Monoisotopic Mass | 238.86937 Da | [7] |

Synthesis

The primary route for the synthesis of this compound involves the regioselective methylation of 4,5-dibromo-2H-1,2,3-triazole.[6][8]

Experimental Protocol: Methylation of 4,5-Dibromo-2H-1,2,3-triazole

Materials:

-

4,5-dibromo-2H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

10% Lithium chloride (LiCl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

To a solution of 4,5-dibromo-1H-1,2,3-triazole (1.0 equivalent) in DMF at 0 °C (ice-water bath), add potassium carbonate (1.5 equivalents).

-

Add iodomethane (1.05 equivalents) dropwise to the stirring mixture.

-

Allow the reaction to stir for 1 hour at 0 °C and then warm to room temperature, monitoring the reaction progress by HPLC. If the reaction is incomplete, additional iodomethane can be added.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous mixture with ethyl acetate (2 x 50 mL for a 0.4 g scale reaction).

-

Wash the combined organic layers with 10% LiCl solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in hexanes. This compound is typically the first isomer to elute.[6]

Diagram of Synthesis Workflow:

References

- 1. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-2-methyl-2H-1,2,3-triazole | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 28938-17-2 [chemicalbook.com]

Spectroscopic and Synthetic Profile of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a halogenated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of two bromine atoms on the 1,2,3-triazole core provides multiple sites for further functionalization, making it an attractive scaffold for the synthesis of diverse compound libraries. The 1,2,3-triazole moiety is a well-recognized pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, rendering it a privileged structure in drug discovery.[1] This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug development based on the known biological activities of related triazole derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 28938-17-2 | [2] |

| Molecular Formula | C₃H₃Br₂N₃ | [2] |

| Molecular Weight | 240.88 g/mol | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| 4.17 ppm | singlet | CDCl₃ | [2] |

Table 2: ¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for this compound has been identified in the reviewed literature. However, based on computational predictions and data from similar brominated triazole structures, the chemical shifts for the methyl carbon and the two triazole ring carbons are expected in the regions of approximately 35-45 ppm and 120-140 ppm, respectively.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Specific experimental IR data for this compound is not available. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2950-3000 | C-H stretch (methyl) |

| ~1450-1480 | C-N stretch (triazole ring) |

| ~1100-1200 | N-N stretch (triazole ring) |

| ~600-700 | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

While a specific experimental mass spectrum is not available, the fragmentation pattern of this compound under electron ionization is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z 241 (with isotopes of Br contributing to peaks at 239 and 243).

| m/z | Fragment |

| 241 | [C₃H₃Br₂N₃]⁺ (Molecular Ion) |

| 212 | [C₃H₃Br₂N]⁺ (Loss of N₂) |

| 132 | [C₂H₃BrN]⁺ (Further fragmentation) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 4,5-dibromo-1H-1,2,3-triazole.[2]

Materials:

-

4,5-dibromo-1H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4,5-dibromo-1H-1,2,3-triazole in DMF at 0 °C, add potassium carbonate.

-

Add iodomethane dropwise to the cooled solution.

-

Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.[2]

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to ¹H NMR.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the broader class of substituted 1,2,3-triazoles has shown a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The dibromo-substitution on this triazole makes it a versatile intermediate for introducing various functional groups through cross-coupling reactions, which is a key strategy in structure-activity relationship (SAR) studies for lead optimization.[3]

For instance, substituted triazoles have been investigated as inhibitors of various enzymes and as ligands for different receptors. The general mechanism often involves the triazole ring acting as a bioisostere for other functional groups or participating in key binding interactions with the biological target.

Caption: Drug discovery pathway utilizing the target compound.

Conclusion

This compound represents a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents and functional materials. This guide provides the currently available spectroscopic data and outlines the necessary experimental protocols for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties and to explore its biological activities, which will undoubtedly open new avenues for its application in drug discovery and development.

References

In-Depth Technical Guide: NMR Analysis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound of interest in synthetic chemistry. Due to the absence of publicly available experimental NMR data, this document presents expected chemical shift ranges based on the analysis of similar structures. It also includes a detailed experimental protocol for the synthesis of the compound and a general procedure for its NMR analysis.

Introduction

This compound (CAS No: 28938-17-2) is a substituted triazole with the molecular formula C₃H₃Br₂N₃ and a molecular weight of 240.88 g/mol .[1] The structural elucidation of such compounds is heavily reliant on spectroscopic techniques, with NMR spectroscopy being the most powerful tool for determining the precise arrangement of atoms. This guide outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a foundational experimental framework for its analysis.

Data Presentation: Expected NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| N-C H₃ | 40 - 45 |

| C 4-Br / C 5-Br | 125 - 135 |

Experimental Protocols

The following protocols describe the synthesis of this compound and a general procedure for its NMR analysis.

Synthesis of this compound

This synthesis protocol is adapted from established methods for the N-alkylation of triazoles.

Materials:

-

4,5-Dibromo-1H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4,5-dibromo-1H-1,2,3-triazole in DMF, add potassium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add iodomethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography.

NMR Sample Preparation and Analysis

Materials:

-

This compound (purified)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualizations

The following diagrams illustrate the synthesis workflow and a general overview of the NMR analysis process.

Caption: Synthesis of this compound.

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of this compound. While experimental spectral data is not currently available in public databases, the expected chemical shifts have been outlined to aid researchers in their analytical endeavors. The provided synthesis and NMR analysis protocols offer a practical starting point for the characterization of this and similar triazole derivatives. Further research to obtain and publish the experimental NMR spectra of this compound would be a valuable contribution to the chemical science community.

References

physical properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound of interest as a synthetic building block. Due to the limited availability of experimental data in publicly accessible literature, this document primarily reports computed properties and a general synthesis protocol.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | [1][2] |

| Molecular Weight | 240.88 g/mol | [1][2][3] |

| CAS Number | 28938-17-2 | [1][2][4] |

| IUPAC Name | 4,5-dibromo-2-methyl-1,2,3-triazole | [1] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Calculated XLogP3 | 2.3 | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the N-methylation of a 4,5-dibromo-1H-1,2,3-triazole precursor. It is important to note that the methylation of triazoles can result in a mixture of N-1 and N-2 substituted isomers, necessitating careful purification and characterization to isolate the desired product.

Experimental Protocol: N-Methylation of 4,5-dibromo-2H-1,2,3-triazole

The following protocol describes the synthesis of the isomeric 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[4][5] A similar procedure would likely be employed for the synthesis of the 2-methyl isomer, with subsequent separation of the isomeric products.

Materials:

-

4,5-dibromo-2H-1,2,3-triazole (10.0 g, 44.1 mmol)

-

Potassium carbonate (6.1 g, 44.2 mmol)

-

Iodomethane (7.5 g, 53 mmol)

-

Tetrahydrofuran (THF), 90 mL

-

Methyl tert-butyl ether

-

Hexane

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of tetrahydrofuran in a suitable reaction vessel.

-

Add 6.1 g (44.2 mmol) of potassium carbonate to the solution to act as a base.

-

Cool the reaction mixture to -10 °C using an appropriate cooling bath.

-

Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

-

Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Remove the tetrahydrofuran (~90 mL) by distillation under reduced pressure.

-

Extract the aqueous residue with methyl tert-butyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase to dryness under reduced pressure.

-

To the residual solid, add 10 mL of methyl tert-butyl ether.

-

Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.

-

Continue stirring for 1 to 2 hours at room temperature after the addition of hexane is complete.

-

Collect the solid product by filtration. This procedure yielded 5.8 g (57% yield) of pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

As this compound is primarily a synthetic intermediate, there is no information available regarding its involvement in biological signaling pathways. Researchers interested in the detailed synthesis and reactivity of this compound and its isomers are encouraged to consult specialized chemical literature, such as the Journal of the Chemical Society, Perkin Transactions 1, which has published on the synthesis of substituted 4,5-dibromo-1,2,3-triazoles.

References

- 1. prayoglife.com [prayoglife.com]

- 2. This compound - CAS:28938-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4,5-dibromo-1-methyl-1H-1,2,3-triazole | C3H3Br2N3 | CID 3592535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 28938-17-2 [chemicalbook.com]

- 5. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]

starting materials for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the bromination of 1H-1,2,3-triazole, followed by the regioselective methylation of the resulting dibrominated intermediate.

Core Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step sequence starting from commercially available 1H-1,2,3-triazole.

-

Bromination of 1H-1,2,3-triazole: The first step involves the electrophilic bromination of the triazole ring to yield 4,5-Dibromo-1H-1,2,3-triazole. This reaction is typically carried out using a suitable brominating agent.

-

N-Methylation of 4,5-Dibromo-1H-1,2,3-triazole: The subsequent step is the methylation of the dibrominated triazole. This reaction can lead to two isomeric products: the desired this compound and the isomeric 4,5-Dibromo-1-methyl-1H-1,2,3-triazole. The regioselectivity of this step is a critical consideration.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| Bromination | 1H-1,2,3-triazole | 4,5-Dibromo-1H-1,2,3-triazole | Bromine or N-bromosuccinimide | 78% | [1] |

| Methylation | 4,5-Dibromo-1H-1,2,3-triazole | This compound | Iodomethane, Potassium Carbonate, THF | 45% | |

| Methylation | 4,5-Dibromo-1H-1,2,3-triazole | 4,5-Dibromo-1-methyl-1H-1,2,3-triazole | Iodomethane, Potassium Carbonate, THF | 57% | [2] |

| Methylation | 4,5-Dibromo-1H-1,2,3-triazole | This compound | Iodomethane, Potassium Carbonate, DMF | 61.2% | [2] |

Experimental Protocols

Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole (Intermediate)

Materials:

-

1H-1,2,3-triazole

-

Bromine or N-bromosuccinimide

-

Appropriate solvent (e.g., water, acetic acid)

-

Sodium hydroxide solution

Procedure:

A general procedure involves the reaction of 1H-1,2,3-triazole with a brominating agent. For instance, 1H-1,2,3-triazole can be treated with an aqueous solution of bromine in the presence of sodium hydroxide at room temperature. The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC). The product, 4,5-Dibromo-1H-1,2,3-triazole, can then be isolated by filtration, washed with water, and dried. A reported yield for this transformation is 78%.[1]

Step 2: Synthesis of this compound (Target Compound)

Materials:

-

4,5-Dibromo-1H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a solution of 4,5-Dibromo-1H-1,2,3-triazole (10.0 g, 44.1 mmol) in anhydrous tetrahydrofuran (90 mL) is added potassium carbonate (6.1 g, 44.2 mmol).

-

The mixture is cooled to -10 °C in an ice-salt bath.

-

Iodomethane (7.5 g, 53 mmol) is added dropwise to the cooled suspension.

-

The reaction mixture is allowed to warm to room temperature and then heated to 35-40 °C, stirring continuously until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of 50 mL of water.

-

The tetrahydrofuran is removed under reduced pressure.

-

The aqueous residue is extracted with methyl tert-butyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is a mixture of this compound and 4,5-Dibromo-1-methyl-1H-1,2,3-triazole.

-

Separation of Isomers: The two isomers can be separated by fractional crystallization or column chromatography. A procedure describes adding 10 mL of methyl tert-butyl ether to the residual solid, followed by the slow dropwise addition of 70 mL of hexane to precipitate the 4,5-dibromo-1-methyl-1H-1,2,3-triazole, which can be collected by filtration (5.8 g, 57% yield).[2] The filtrate contains the desired this compound.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Characterization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a key heterocyclic compound. Due to the limited availability of public experimental data, this document combines reported data with theoretical expectations for its spectroscopic and physical properties.

Core Properties and Data

This compound, with the CAS Number 28938-17-2, is a substituted triazole derivative.[1][2][3][4][5] Its fundamental properties are summarized in the table below.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | [2][5] |

| Molecular Weight | 240.88 g/mol | [2][5] |

| CAS Number | 28938-17-2 | [1][2][3][4][5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.17 (s, 3H) | |

| ¹³C NMR | Not available | |

| Infrared (IR) Spectrum | Not available | |

| Mass Spectrum (MS) | Not available |

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound is through the methylation of 4,5-dibromo-2H-1,2,3-triazole.[1] This reaction typically yields a mixture of the N1 and N2 methylated isomers, which can be separated by chromatography.

Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole

This protocol is based on established procedures for the N-methylation of triazoles.

Materials:

-

4,5-dibromo-2H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4,5-dibromo-2H-1,2,3-triazole in anhydrous tetrahydrofuran in a round-bottom flask.

-

Add potassium carbonate to the solution, which acts as a base.

-

Cool the mixture in an ice-water bath.

-

Slowly add iodomethane dropwise to the cooled and stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomers.

Spectroscopic Characterization (Expected)

-

¹H NMR: As reported, a single peak is expected for the methyl protons. The chemical shift at δ 4.17 ppm is consistent with a methyl group attached to a nitrogen atom in a heteroaromatic ring.

-

¹³C NMR: Two signals are anticipated in the aromatic region for the two bromine-substituted carbon atoms of the triazole ring. A single signal is expected in the aliphatic region for the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching and bending of the methyl group. The triazole ring vibrations would also be present, though their assignment can be complex.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 240.88 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key identifying feature.

Workflow and Pathway Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

Methodological & Application

Application Notes and Protocols for the Reactions of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the key reactions of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for related compounds and provide a starting point for the synthesis of novel 4,5-disubstituted-2-methyl-2H-1,2,3-triazole derivatives.

Introduction

This compound is a five-membered nitrogen-containing heterocycle. The presence of two bromine atoms offers reactive sites for various chemical transformations, making it a valuable scaffold for the introduction of diverse functionalities. The resulting 1,2,3-triazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2][3]. This document outlines protocols for key reactions such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Stille) and bromine-lithium exchange, which are fundamental for the functionalization of this triazole core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the selective substitution of one or both bromine atoms.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the triazole core and various aryl or vinyl groups using a boronic acid or ester. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups[4][5][6].

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

-

Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: Disubstitution can be achieved by using an excess of the boronic acid (2.2-2.5 equivalents) and adjusting the reaction time and temperature.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the triazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[7][8][9].

-

To a flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper(I) salt like CuI (0.1 equiv.).

-

Evacuate the flask and backfill with an inert gas.

-

Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.

-

Add the terminal alkyne (1.2 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Stille Coupling

The Stille coupling involves the reaction of the dibromotriazole with an organotin compound, catalyzed by palladium, to form a new carbon-carbon bond. This method is particularly useful for creating complex molecules[1][10][11].

-

In a reaction tube, combine this compound (1.0 equiv.), the organostannane reagent (1.2 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

-

Add a suitable anhydrous solvent, such as toluene or DMF.

-

Degas the mixture with an inert gas.

-

Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

-

After completion, cool the mixture and dilute with an organic solvent.

-

Wash the solution with aqueous potassium fluoride to remove tin byproducts.

-

Dry the organic phase, remove the solvent, and purify the residue by column chromatography.

Bromine-Lithium Exchange

Bromine-lithium exchange is a powerful method for the functionalization of aryl and heteroaryl bromides. In the case of 4,5-dibromo-2-substituted-1,2,3-triazoles, this reaction can be performed selectively at the 5-position at low temperatures, followed by quenching with an electrophile[12][13][14][15].

This protocol is adapted from the procedure for the analogous 2-methoxymethyl derivative and may require optimization.[12]

-

Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.0 equiv.) in hexanes, maintaining the low temperature.

-

Stir the mixture at -78 °C for 1 hour to ensure the formation of the lithiated intermediate.

-

Add the desired electrophile (1.1 equiv.) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting 4-bromo-5-substituted-2-methyl-2H-1,2,3-triazole by column chromatography.

Note: Disubstitution can be attempted by using an excess of n-butyllithium (2.2 equivalents) and the electrophile.

Data Presentation

The following table summarizes the results of bromine-lithium exchange reactions performed on the closely related 4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole, which can serve as a predictive guide for the reactivity of the 2-methyl analog[12].

| Electrophile | Product | Yield (%) |

| H₂O | 4-Bromo-2-methoxymethyl-2H-1,2,3-triazole | 93 |

| CO₂ | 4-Bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylic acid | 71 |

| MeOCOCl | Methyl 4-bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylate | 85 |

| Ph₂CO | (4-Bromo-2-methoxymethyl-2H-1,2,3-triazol-5-yl)diphenylmethanol | 80 |

| (PhS)₂ | 4-Bromo-5-(phenylthio)-2-methoxymethyl-2H-1,2,3-triazole | 81 |

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Caption: General workflow for cross-coupling reactions.

Reaction Scheme for Bromine-Lithium Exchange

Caption: Bromine-Lithium exchange reaction pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Bromo-2-methyl-2H-1,2,3-triazole | 16681-67-7 | Benchchem [benchchem.com]

- 9. prayoglife.com [prayoglife.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1] The presence of two bromine atoms at the 4 and 5 positions of the triazole ring offers reactive handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of disubstituted 2-methyl-2H-1,2,3-triazole derivatives. This allows for extensive structure-activity relationship (SAR) studies and the development of novel molecular entities with tailored biological activities.

This document provides detailed application notes, experimental protocols, and key data for the use of this compound in synthetic applications, particularly in the construction of polysubstituted triazoles.

Key Applications

The primary utility of this compound lies in its capacity to undergo sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can be exploited to introduce different substituents at the C4 and C5 positions. Key transformations include:

-

Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

-

Sonogashira Coupling: For the introduction of alkynyl groups.

-

Bromine-Lithium Exchange: For the introduction of a wide range of electrophiles.

These reactions pave the way for the synthesis of complex molecules, including analogues of known bioactive compounds and novel chemical entities for drug discovery programs. For instance, the 1,2,3-triazole scaffold has been incorporated into molecules targeting a variety of diseases, including cancer, by inhibiting key signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of 4,5-dibromo-2H-1,2,3-triazole to yield the title compound.[2]

Materials:

-

4,5-Dibromo-2H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.

-

Cool the reaction mixture to -10 °C using an appropriate cooling bath.

-

Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and then heat to 35-40 °C, stirring continuously until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Remove the THF by distillation under reduced pressure.

-

Extract the aqueous residue with methyl tert-butyl ether.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow dropwise addition of 70 mL of hexane to induce precipitation.

-

Stir the resulting slurry for 1-2 hours at room temperature.

-

Collect the solid product by filtration and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4,5-Dibromo-2H-1,2,3-triazole |

| Product | This compound |

| Yield | Typically 55-65% |

| Purity | >95% (by NMR) |

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of the structurally similar 4,5-dibromo-2-methylpyridazin-3(2H)-one and can be optimized for this compound.[3][4] This reaction can be performed sequentially to introduce two different aryl groups.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium carbonate (K₂CO₃) (2 M aqueous solution)

-

1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution), and Pd(PPh₃)₄ (0.03 mmol).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and the 2 M aqueous solution of K₂CO₃ (2 mL).

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Quantitative Data (based on analogous systems):

| Entry | Arylboronic Acid (eq.) | Product(s) | Expected Yield Range |

| 1 | Phenylboronic acid (1.1) | 4-Bromo-5-phenyl-2-methyl-2H-1,2,3-triazole | 40-60% |

| 2 | Phenylboronic acid (2.2) | 4,5-Diphenyl-2-methyl-2H-1,2,3-triazole | 70-90% |

| 3 | 4-Methoxyphenylboronic acid (1.1) | 4-Bromo-5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole | 45-65% |

| 4 | 4-Methoxyphenylboronic acid (2.2) | 4,5-Bis(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole | 75-95% |

Note: Yields are estimates based on reactions with a similar pyridazinone core and may require optimization for the triazole substrate.[3][4]

Protocol 3: General Procedure for Sonogashira Cross-Coupling

This is a general protocol for the Sonogashira coupling of halo-heterocycles and can be adapted for this compound. Regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

Materials:

-

This compound

-

Terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous THF or DMF

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous THF or DMF (10 mL) followed by the amine base (e.g., TEA, 3.0 mmol).

-

Add the terminal alkyne (1.1 mmol for mono-substitution) via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Workflow

Caption: Synthetic utility of this compound.

Inhibition of EGFR Signaling Pathway

Many 1,2,3-triazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1] The following diagram illustrates a simplified EGFR signaling cascade and the potential point of inhibition by a triazole-based drug candidate.

Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.

References

Application Notes and Protocols: Selective Functionalization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole via Bromine-Lithium Exchange

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the selective functionalization of 4,5-dibromo-2-methyl-2H-1,2,3-triazole at the 5-position via a bromine-lithium exchange reaction. This method allows for the introduction of a variety of functional groups, paving the way for the synthesis of novel triazole derivatives for potential applications in drug discovery and materials science. The protocol is adapted from established procedures for analogous 2-substituted 4,5-dibromo-2H-1,2,3-triazoles.

Introduction

The 1,2,3-triazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The selective functionalization of polysubstituted triazoles is a powerful strategy for generating molecular diversity in drug discovery programs. The bromine-lithium exchange reaction is a robust and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the 5-position is more susceptible to exchange with an organolithium reagent, leading to a reactive lithiated intermediate that can be trapped with various electrophiles.

Data Presentation

The following table summarizes the expected products and reported yields from the bromine-lithium exchange of a closely related analog, 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole, upon quenching with various electrophiles.[1] These yields are provided as a reference and may vary for the 2-methyl analog.

| Electrophile | Reagent | Product | Reported Yield (%)[1] |

| Proton Source | H₂O / NH₄Cl (aq) | 4-Bromo-2-methyl-2H-1,2,3-triazole | 71-93 |

| Carbon Dioxide | CO₂ (s) | 4-Bromo-2-methyl-2H-1,2,3-triazole-5-carboxylic acid | 71-93 |

| Chloroformate | ClCO₂Me | Methyl 4-bromo-2-methyl-2H-1,2,3-triazole-5-carboxylate | 71-93 |

| Ketone | Benzophenone | (4-Bromo-2-methyl-2H-1,2,3-triazol-5-yl)(diphenyl)methanol | 71-93 |

| Disulfide | (SMe)₂ or (SPh)₂ | 4-Bromo-5-(methylthio)-2-methyl-2H-1,2,3-triazole or 4-Bromo-2-methyl-5-(phenylthio)-2H-1,2,3-triazole | 71-93 |

Experimental Protocols

Note: This protocol is adapted from the procedure described for 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole and should be optimized for this compound.[1] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

This compound

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Selected electrophile (e.g., dry ice, benzophenone, dimethyl disulfide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware for anhydrous reactions

Procedure: General Bromine-Lithium Exchange and Electrophilic Quench

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous diethyl ether or tetrahydrofuran (e.g., 0.1-0.5 M concentration).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for a period of 30 to 60 minutes. The formation of the lithiated species may be indicated by a color change.

-

Electrophilic Quench: Add the chosen electrophile (1.0-1.2 eq) to the reaction mixture at -78 °C. For solid electrophiles like dry ice, add small pieces directly to the flask. For liquid electrophiles, add them dropwise via syringe.

-

Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired 5-substituted-4-bromo-2-methyl-2H-1,2,3-triazole.

Mandatory Visualizations

Caption: Experimental workflow for the bromine-lithium exchange of this compound.

Safety Precautions

Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. They should be handled with extreme care by trained personnel under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a versatile building block in medicinal chemistry. The unique structural and electronic properties of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents.

Introduction

The 1,2,3-triazole moiety is a well-established pharmacophore in drug discovery, known for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemical properties of a molecule. The 4,5-disubstituted-2H-1,2,3-triazole scaffold, in particular, has shown significant promise in the development of potent and selective therapeutic agents. The presence of two bromine atoms in this compound offers synthetic handles for a variety of cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

Key Applications in Medicinal Chemistry

This compound serves as a key intermediate for the synthesis of a wide range of biologically active compounds. Its primary application lies in its ability to undergo sequential and regioselective functionalization at the 4- and 5-positions through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 2-methyl-2H-1,2,3-triazole core, facilitating structure-activity relationship (SAR) studies and lead optimization.

A notable application of the 4,5-disubstituted-2H-1,2,3-triazole scaffold is in the development of anti-cancer agents, particularly as cis-constrained analogues of natural products like combretastatin A-4.

Biological Activity of 4,5-Disubstituted-2-methyl-2H-1,2,3-triazole Analogs

While specific biological data for derivatives synthesized directly from this compound is not extensively published, the anti-cancer activity of structurally related 4,5-disubstituted-2H-1,2,3-triazoles has been evaluated. In a study focused on combretastatin A-4 analogues, a series of 4,5-diaryl-2H-1,2,3-triazoles were synthesized and tested against a panel of 60 human cancer cell lines. Several of these compounds demonstrated potent cytotoxic activity.[1]

Table 1: Growth Inhibition (GI50) Data for Selected 4,5-Diaryl-2H-1,2,3-triazole Analogs [1]

| Compound ID | 4-substituent | 5-substituent | Cell Line | GI50 (µM) |

| 2a | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | Leukemia (CCRF-CEM) | 0.058 |

| 2b | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | Leukemia (CCRF-CEM) | 0.045 |

| 2c | 3,4,5-trimethoxyphenyl | 4-chlorophenyl | Leukemia (CCRF-CEM) | 0.038 |

| 2d | 3,4,5-trimethoxyphenyl | 4-bromophenyl | Leukemia (CCRF-CEM) | 0.032 |

| 2e | 3,4,5-trimethoxyphenyl | 4-iodophenyl | Leukemia (CCRF-CEM) | 0.025 |

| 2f | 3,4,5-trimethoxyphenyl | 3-hydroxyphenyl | Leukemia (CCRF-CEM) | 0.015 |

| 2g | 3,4,5-trimethoxyphenyl | 3-aminophenyl | Leukemia (CCRF-CEM) | 0.012 |

| 2h | 3,4,5-trimethoxyphenyl | 3-amino-4-methylphenyl | Leukemia (CCRF-CEM) | <0.01 |

| 2i | 3,4,5-trimethoxyphenyl | 3-hydroxy-4-methoxyphenyl | Leukemia (CCRF-CEM) | 0.021 |

| 2j | 3,4,5-trimethoxyphenyl | 3,4-dimethoxyphenyl | Leukemia (CCRF-CEM) | 0.049 |

Experimental Protocols

Synthesis of this compound

Protocol 1: N-methylation of 4,5-dibromo-2H-1,2,3-triazole

-

Dissolution: Dissolve 4,5-dibromo-2H-1,2,3-triazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.1 eq) or cesium carbonate (Cs₂CO₃, 1.1 eq) to the solution.

-

Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq), dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the monosubstitution of this compound with a boronic acid. Sequential reactions can be performed to achieve disubstitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

General Protocol for Sonogashira Cross-Coupling

This protocol outlines the coupling of a terminal alkyne with this compound.

Protocol 3: Sonogashira Cross-Coupling

-